Reduced TRPM8 Ion Channel Activation Potency Versus (−)-Menthol in Patch-Clamp Electrophysiology
In whole-cell patch-clamp recordings, (+)-neoisomenthol (CAS 20752-34-5, a stereoisomer of CAS 60320-28-7) displayed a right-shifted concentration-response curve compared to (−)-menthol, with EC50 values at +80 mV elevated less than 10-fold above the 62.64 ± 1.2 µM EC50 of (−)-menthol [1]. At the physiologically relevant holding potential of −80 mV, the maximum TRPM8 current activated by (+)-neoisomenthol was markedly reduced, and its concentration-dependence curve was further shifted to higher concentrations [1]. Molecular docking predicted a smaller binding energy for (+)-neoisomenthol (−14.99 ± 0.07 Rosetta Energy Units) compared to (−)-menthol (−16.20 ± 0.19 R.E.U.), consistent with increased Kd values measured experimentally [1].
| Evidence Dimension | TRPM8 channel activation (EC50 at +80 mV) and docking binding energy |
|---|---|
| Target Compound Data | (+)-Neoisomenthol: EC50 >62.64 µM (exact value not reported in text; <10-fold shift); Docking binding energy −14.99 ± 0.07 R.E.U. |
| Comparator Or Baseline | (−)-Menthol: EC50 = 62.64 ± 1.2 µM at +80 mV; Docking binding energy −16.20 ± 0.19 R.E.U. |
| Quantified Difference | EC50 shift <10-fold; Binding energy difference = 1.21 R.E.U. (weaker binding for neoisomenthol) |
| Conditions | Whole-cell patch-clamp on HEK293T cells expressing mouse TRPM8, ±80 mV, room temperature (~25°C); Molecular docking into TRPM8 apo state (PDB 6BPQ) |
Why This Matters
Users seeking a menthol isomer with attenuated TRPM8-mediated cooling or calcium influx must select (+)-neoisomenthol over (−)-menthol based on quantifiable electrophysiological potency differences.
- [1] Chen X, Xu L, Zhang H, Wen H, Yang F. Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Pharmacology. 2022;13:898670. View Source
